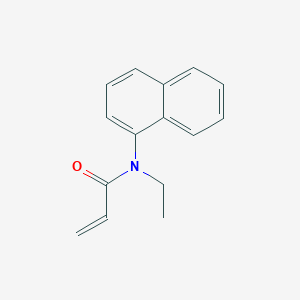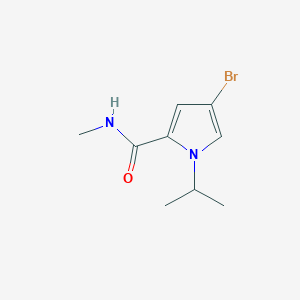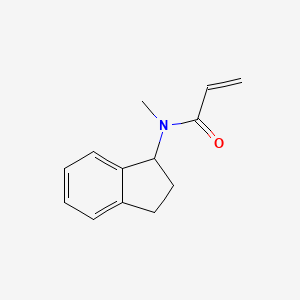
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide, also known as BPTC, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of pyrrole-2-carboxamide derivatives and has been shown to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide binds to the dopamine transporter with high affinity and inhibits its function. This leads to an increase in extracellular dopamine levels in the brain, which can have various physiological and behavioral effects. 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been shown to be a non-competitive inhibitor of DAT, meaning that it binds to a different site on the protein than dopamine itself. This makes it a useful tool for studying the function and regulation of DAT in the brain.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to increase extracellular dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has also been shown to have antidepressant-like effects in animal models, possibly through its ability to increase dopamine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of DAT, meaning that it does not affect other neurotransmitter transporters in the brain. It is also a potent inhibitor of DAT, meaning that lower concentrations can be used in experiments. However, 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has some limitations as well. It is not orally bioavailable, meaning that it must be administered through injection or intravenous infusion. It also has a relatively short half-life in the body, meaning that it must be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide. One area of interest is the role of DAT in drug addiction and withdrawal. 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of DAT in Parkinson's disease. 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease, and further research could lead to the development of new treatments for this condition. Additionally, 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide could be studied for its potential applications in other neurological and psychiatric conditions, such as schizophrenia and bipolar disorder.
Synthesemethoden
The synthesis of 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide involves the reaction of 1-ethyl-3-(4-bromo-phenyl)-thiourea with ethyl-2-bromo-acetate in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with 2-aminothiazole to yield 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide. The synthesis method has been optimized and yields a high purity compound suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT), a protein that plays a critical role in regulating dopamine neurotransmission in the brain. 4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been used to study the role of DAT in various physiological and pathological conditions, including drug addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-2-14-6-7(11)5-8(14)9(15)13-10-12-3-4-16-10/h3-6H,2H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUUWLLAQYEHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=NC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)






![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)



